molecular formula C6H5ClN4S B3030383 2-Chloro-8-(methylthio)-7H-purine CAS No. 89581-80-6

2-Chloro-8-(methylthio)-7H-purine

Cat. No.: B3030383
CAS No.: 89581-80-6
M. Wt: 200.65
InChI Key: PAODHCXGZRFCRJ-UHFFFAOYSA-N
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Description

2-Chloro-8-(methylthio)-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The compound’s unique structure, featuring a chlorine atom at the second position and a methylthio group at the eighth position, makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(methylthio)-7H-purine typically involves the chlorination of 8-(methylthio)-7H-purine. One common method includes the reaction of 8-(methylthio)-7H-purine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{8-(methylthio)-7H-purine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-(methylthio)-7H-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or modify the methylthio group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 2-Substituted-8-(methylthio)-7H-purine derivatives.

    Oxidation: 2-Chloro-8-(methylsulfinyl)-7H-purine or 2-Chloro-8-(methylsulfonyl)-7H-purine.

    Reduction: 8-(Methylthio)-7H-purine or other reduced derivatives.

Scientific Research Applications

2-Chloro-8-(methylthio)-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-8-(methylthio)-7H-purine involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    8-(Methylthio)-7H-purine: Lacks the chlorine atom at the second position.

    2-Chloro-7H-purine: Lacks the methylthio group at the eighth position.

    2-Amino-8-(methylthio)-7H-purine: Contains an amino group instead of a chlorine atom at the second position.

Uniqueness: 2-Chloro-8-(methylthio)-7H-purine is unique due to the presence of both the chlorine atom and the methylthio group, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.

Properties

IUPAC Name

2-chloro-8-methylsulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAODHCXGZRFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=NC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671919
Record name 2-Chloro-8-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-80-6
Record name 2-Chloro-8-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 2-chloro-7H-purine-8(9H)-thione (2.00 g, 10.72 mmol) and potassium hydroxide (722 mg, 12.86 mmol) in anhydrous EtOH (66.4 mL) was added iodomethane (0.67 mL, 10.72 mmol). The reaction solution was stirred under N2 at RT for 4 h, then partitioned between EtOAc (85 mL) and 2N HCl (15 mL) and allowed to settle overnight. To the aqueous layer, which contained solid material, was added more water (60 mL). The mixture was filtered, and dried under vacuum to afford the title compound as a solid. LC-MS: calculated for C6H5ClN4S 199.99 observed m/e: 200.99 (M+H)+ (Rt 0.99/1.8 min).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
722 mg
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
66.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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